4-Cyanopyridine-2-carbonyl chloride
Description
Properties
CAS No. |
640296-18-0 |
|---|---|
Molecular Formula |
C7H3ClN2O |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
4-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2O/c8-7(11)6-3-5(4-9)1-2-10-6/h1-3H |
InChI Key |
WQGRQYZSELACNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The typical synthetic route to prepare 4-cyanopyridine-2-carbonyl chloride involves the conversion of the corresponding 4-cyanopyridine-2-carboxylic acid (isonicotinic acid derivative) into the acyl chloride. This transformation is generally achieved by treating the acid with chlorinating reagents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).
Synthesis via Thionyl Chloride
Procedure:
The 4-cyanopyridine-2-carboxylic acid is suspended or dissolved in an excess of thionyl chloride and heated typically at 70-80 °C for 2-4 hours. The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride and byproducts (SO_2 and HCl gases). The residue is purified by distillation or recrystallization to yield the target acyl chloride as a yellow oil or solid.-
- Temperature: 80 °C
- Time: 3 hours
- Solvent: Neat or sometimes dichloromethane (DCM) used for work-up
- Yield: Often quantitative (~100%) under optimized conditions
Example:
A solution of 2-chloroisonicotinic acid (analogous to 4-cyanopyridine-2-carboxylic acid) in thionyl chloride was heated at 80 °C for 3 hours. After removal of excess thionyl chloride by repeated concentration and resuspension in DCM, the product was obtained as a yellow oil in 100% yield.
| Step | Reagent | Conditions | Yield (%) | Product State |
|---|---|---|---|---|
| 1 | 4-Cyanopyridine-2-carboxylic acid + SOCl2 | 80 °C, 3 h | ~100 | Yellow oil |
Alternative Chlorinating Agents
Oxalyl Chloride:
Sometimes used as an alternative to thionyl chloride, oxalyl chloride reacts similarly with carboxylic acids to form acyl chlorides, often with catalytic amounts of DMF (dimethylformamide) to enhance reaction rates.Phosphorus Pentachloride (PCl_5):
Another chlorinating agent that can convert carboxylic acids to acyl chlorides, but less commonly used due to harsher conditions and more complex work-up.
Characterization and Analytical Data
Spectroscopic Data:
IR spectra typically show strong absorption bands for the acyl chloride group near 1800 cm^-1 and nitrile group near 2240 cm^-1.
NMR data confirm the pyridine ring environment and the presence of the carbonyl chloride.Physical Properties:
The product is often isolated as a yellow oil or solid, depending on purity and storage conditions.
Data Tables Summarizing Preparation Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonyl chloride, 4-cyano- undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 2-pyridinecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Corresponding substituted pyridine derivatives.
Hydrolysis: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridinecarboxaldehyde.
Scientific Research Applications
2-Pyridinecarbonyl chloride, 4-cyano- is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Intermediate in the production of drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-pyridinecarbonyl chloride, 4-cyano- involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physicochemical properties, and applications of 4-cyanopyridine-2-carbonyl chloride are best contextualized by comparing it to related pyridine and pyrimidine derivatives. Key compounds are analyzed below:
Table 1: Comparative Analysis of 4-Cyanopyridine-2-carbonyl Chloride and Analogues
Reactivity and Electronic Effects
- Electrophilicity: The cyano group in 4-cyanopyridine-2-carbonyl chloride exerts a stronger electron-withdrawing effect than chlorine in 4-chloropyridine-2-carbonyl chloride, further activating the carbonyl toward nucleophilic attack (e.g., amines, alcohols) .
- Leaving Group Potential: Compared to 4-chloro-2-iodopyridine (), the cyano group is a poorer leaving group, directing reactivity toward substitution at the carbonyl rather than the pyridine ring.
Pharmacological and Industrial Relevance
- Bioactivity: Amide derivatives like 4-chloro-N-methylpyridine-2-carboxamide hydrochloride are prioritized for drug discovery due to metabolic stability, whereas acyl chlorides (e.g., 4-cyanopyridine-2-carbonyl chloride) are typically transient intermediates.
- Safety Considerations : Acyl chlorides require stringent handling (corrosivity, moisture sensitivity), as highlighted in safety data sheets for analogous compounds .
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